3-(3-Methyl-4-nitrophenoxy)propan-1-amine chemical properties
3-(3-Methyl-4-nitrophenoxy)propan-1-amine chemical properties
An In-depth Technical Guide to 3-(3-Methyl-4-nitrophenoxy)propan-1-amine
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 3-(3-Methyl-4-nitrophenoxy)propan-1-amine. As a distinct molecule featuring a nitroaromatic system, an ether linkage, and a primary amine, this compound represents a versatile building block for research and development, particularly in medicinal chemistry and materials science. This document consolidates predicted physicochemical properties, outlines a logical and robust synthetic pathway, discusses the reactivity of its key functional groups, and summarizes essential safety protocols. The insights herein are tailored for researchers, chemists, and drug development professionals seeking to leverage this compound in their work.
Nomenclature and Molecular Structure
Correctly identifying a chemical entity is the foundation of all subsequent research. 3-(3-Methyl-4-nitrophenoxy)propan-1-amine is a substituted aromatic compound with the following identifiers:
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IUPAC Name: 3-((3-Methyl-4-nitrophenyl)oxy)propan-1-amine
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Molecular Formula: C₁₀H₁₄N₂O₃
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Canonical SMILES: C1=C(C(=CC=C1OCCN)N(=O)=O)C
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InChI Key: While not specifically indexed in major databases, a key can be generated based on the confirmed structure.
The structure is characterized by a propan-1-amine chain linked via an ether bond to the phenolic oxygen of 3-methyl-4-nitrophenol.[1] This arrangement, particularly the relative positions of the methyl and nitro groups on the phenyl ring, is critical to its electronic properties and reactivity.
Physicochemical Properties
Experimental data for this specific molecule is not widely published. The following properties are calculated or estimated based on its structure and data from analogous compounds. These values provide a strong baseline for experimental design, such as selecting appropriate solvent systems and purification techniques.
| Property | Value | Source / Method |
| Molecular Weight | 210.23 g/mol | Calculated |
| Appearance | Predicted to be a yellow or brown solid/oil | Analogy to Nitroanilines[2] |
| Boiling Point | > 300 °C (Predicted) | Estimation |
| Melting Point | Not Determined | - |
| Solubility | Predicted to be soluble in polar organic solvents (e.g., Methanol, DMSO, DMF) and slightly soluble in water. | Structural Analysis |
| pKa (Ammonium ion) | ~9.5 - 10.5 (Predicted) | Analogy to Alkylamines |
| LogP | 1.8 ± 0.5 (Predicted) | Estimation |
Synthesis and Manufacturing
A robust and scalable synthesis is paramount for the utility of any chemical intermediate. The most logical and industrially relevant approach to synthesizing 3-(3-Methyl-4-nitrophenoxy)propan-1-amine is via a Williamson ether synthesis, followed by a deprotection step. This method is favored for its high yields and the commercial availability of its precursors.[3]
Proposed Synthetic Workflow
The synthesis can be conceptualized as a two-stage process:
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Ether Formation: Coupling of the phenolic precursor with a protected aminopropyl halide.
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Deprotection: Removal of the amine protecting group to yield the final product.
Caption: Proposed two-stage synthesis of the target compound.
Detailed Experimental Protocol (Exemplary)
Stage 1: Synthesis of N-[3-(3-Methyl-4-nitrophenoxy)propyl]phthalimide
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To a stirred solution of 3-methyl-4-nitrophenol (1.0 eq.) in anhydrous dimethylformamide (DMF) or acetone, add potassium carbonate (K₂CO₃, 1.5 eq.).[1]
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Heat the mixture to 60-70 °C for 1 hour to ensure complete formation of the phenoxide salt.
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Add N-(3-bromopropyl)phthalimide (1.1 eq.) to the reaction mixture.
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Maintain the temperature and stir for 6-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, cool the mixture to room temperature and pour it into cold water.
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The solid precipitate (the protected intermediate) is collected by filtration, washed with water, and dried. Purification can be achieved by recrystallization from ethanol.
Causality Note: The use of a phthalimide protecting group for the amine is crucial. It prevents the primary amine from acting as a competing nucleophile and participating in side reactions, thus ensuring the chemoselective formation of the ether linkage.
Stage 2: Synthesis of 3-(3-Methyl-4-nitrophenoxy)propan-1-amine
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Suspend the dried protected intermediate (1.0 eq.) in ethanol.
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Add hydrazine monohydrate (2.0-3.0 eq.) to the suspension.
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Heat the mixture to reflux for 4-6 hours. A precipitate of phthalhydrazide will form.
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Cool the reaction mixture and acidify with concentrated HCl to pH ~1-2.
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Filter off the phthalhydrazide precipitate.
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Concentrate the filtrate under reduced pressure. Basify the residue with a strong base (e.g., aqueous NaOH) to pH >12 and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
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Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the final amine product.
Chemical Reactivity and Stability
The reactivity of this molecule is governed by its three primary functional groups: the primary amine, the aromatic nitro group, and the ether linkage.
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Primary Aliphatic Amine: This group is basic and highly nucleophilic. It will readily react with acids to form ammonium salts, which can be advantageous for purification or formulation. It is susceptible to acylation, alkylation, and reductive amination reactions, making it a key handle for further molecular elaboration.[4]
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Aromatic Nitro Group: The nitro group is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution. Its most significant and useful reaction is its reduction to an aniline. This transformation is a cornerstone of medicinal chemistry, as it unmasks a new functional group (the aromatic amine) with entirely different reactivity.
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Common Reduction Methods:
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Catalytic hydrogenation (H₂ gas over Pd/C or PtO₂)
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Metal-acid systems (e.g., Sn/HCl, Fe/HCl)
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Ether Linkage: The aryl-alkyl ether bond is generally stable to a wide range of reaction conditions, including basic and mild acidic environments. Cleavage typically requires harsh conditions, such as refluxing with strong acids like HBr or HI, which is not a common transformation in a drug development context.
Caption: Key reaction pathways for the primary functional groups.
Potential Applications and Research Interest
While specific applications for this molecule are not yet established in the literature, its structure is highly suggestive of its utility as an intermediate in pharmaceutical and agrochemical research.
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Scaffold for Drug Discovery: The phenoxypropanamine core is a well-known pharmacophore present in numerous beta-blockers and other neurologically active drugs. Although the substitution pattern here differs, it provides a valuable template for building libraries of novel compounds for screening.
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Intermediate for Bioactive Molecules: The most immediate application is its use as a precursor. The reduction of the nitro group to an aniline provides a new synthetic handle. This resulting aromatic amine can then be used in a variety of coupling reactions (e.g., amide bond formation, sulfonamide formation, diazotization) to build more complex and potentially bioactive molecules.[2][5]
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Materials Science: Nitroaromatic compounds can have interesting optical properties and are sometimes used in the synthesis of dyes or nonlinear optical materials.
Safety and Toxicology
No specific toxicological data exists for 3-(3-Methyl-4-nitrophenoxy)propan-1-amine. Therefore, a conservative approach to handling based on the constituent functional groups is mandatory.[6]
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Hazard Class: Based on related structures like nitroanilines and aliphatic amines, this compound should be treated as harmful if swallowed, inhaled, or absorbed through the skin.[2][7] It is expected to be a skin and eye irritant.[8][9]
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Handling Precautions:
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Always handle this compound in a well-ventilated chemical fume hood.[7]
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Wear appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles.[9]
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Avoid inhalation of dust or vapors.
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Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water and seek medical attention.[6]
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Storage: Store in a tightly sealed container in a cool, dry, and dark place away from oxidizing agents.
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PubChem. Compound Summary for 3-(3-methylphenyl)propan-1-amine. National Center for Biotechnology Information. [Link]
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Wikipedia. 4-Nitroaniline. [Link]
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Wu, J., et al. Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. Semantic Scholar. [Link]
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PubChem. Compound Summary for 3-Methyl-4-nitrophenol. National Center for Biotechnology Information. [Link]
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precisionFDA. N-METHYL-3-(3-METHYLPHENOXY)-3-PHENYLPROPAN-1-AMINE, (3R)-. [Link]
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